

Spectroscopic Profile of 2-Phenoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenoxyaniline

Cat. No.: B124666

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenoxyaniline** (CAS No: 2688-84-8), a key intermediate in the synthesis of various organic molecules. This document is intended to be a valuable resource, presenting key analytical data and methodologies to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-phenoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **2-Phenoxyaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.25	m	2H	Ar-H
~7.10 - 6.95	m	3H	Ar-H
~6.90 - 6.70	m	4H	Ar-H
~3.85	br s	2H	-NH ₂

Table 2: ^{13}C NMR Spectroscopic Data of **2-Phenoxyaniline**

Chemical Shift (δ) ppm	Assignment
158.4	Ar-C
144.3	Ar-C
137.2	Ar-C
129.8	Ar-CH
124.2	Ar-CH
122.5	Ar-CH
120.3	Ar-CH
119.0	Ar-CH
117.8	Ar-CH
116.1	Ar-CH

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2-Phenoxyaniline**

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3300	Strong, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3060 - 3030	Medium	Aromatic C-H stretch
1620 - 1580	Strong	N-H bend and Aromatic C=C stretch
1500 - 1470	Strong	Aromatic C=C stretch
1260 - 1220	Strong	Aryl-O-Ar stretch (asymmetric)
750 - 730	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2-Phenoxyaniline**

m/z	Relative Intensity (%)	Assignment
185	100	[M] ⁺ (Molecular Ion)
184	~60	[M-H] ⁺
168	~10	[M-NH ₃] ⁺
156	~15	[M-CHO] ⁺
129	~20	[C ₉ H ₇ N] ⁺
108	~30	[C ₇ H ₆ N] ⁺
92	~25	[C ₆ H ₆ N] ⁺
77	~40	[C ₆ H ₅] ⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for **2-phenoxyaniline**, based on standard laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-phenoxyaniline** (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or 500 MHz NMR spectrometer.
 - Parameters: A standard proton experiment is performed at room temperature. Data is typically acquired with 16-32 scans, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz or 125 MHz NMR spectrometer.
 - Parameters: A proton-decoupled carbon experiment is conducted at room temperature. A sufficient number of scans (typically 1024 or more) are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

- Sample Preparation: For a solid sample like **2-phenoxyaniline**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, a solids probe can be used.

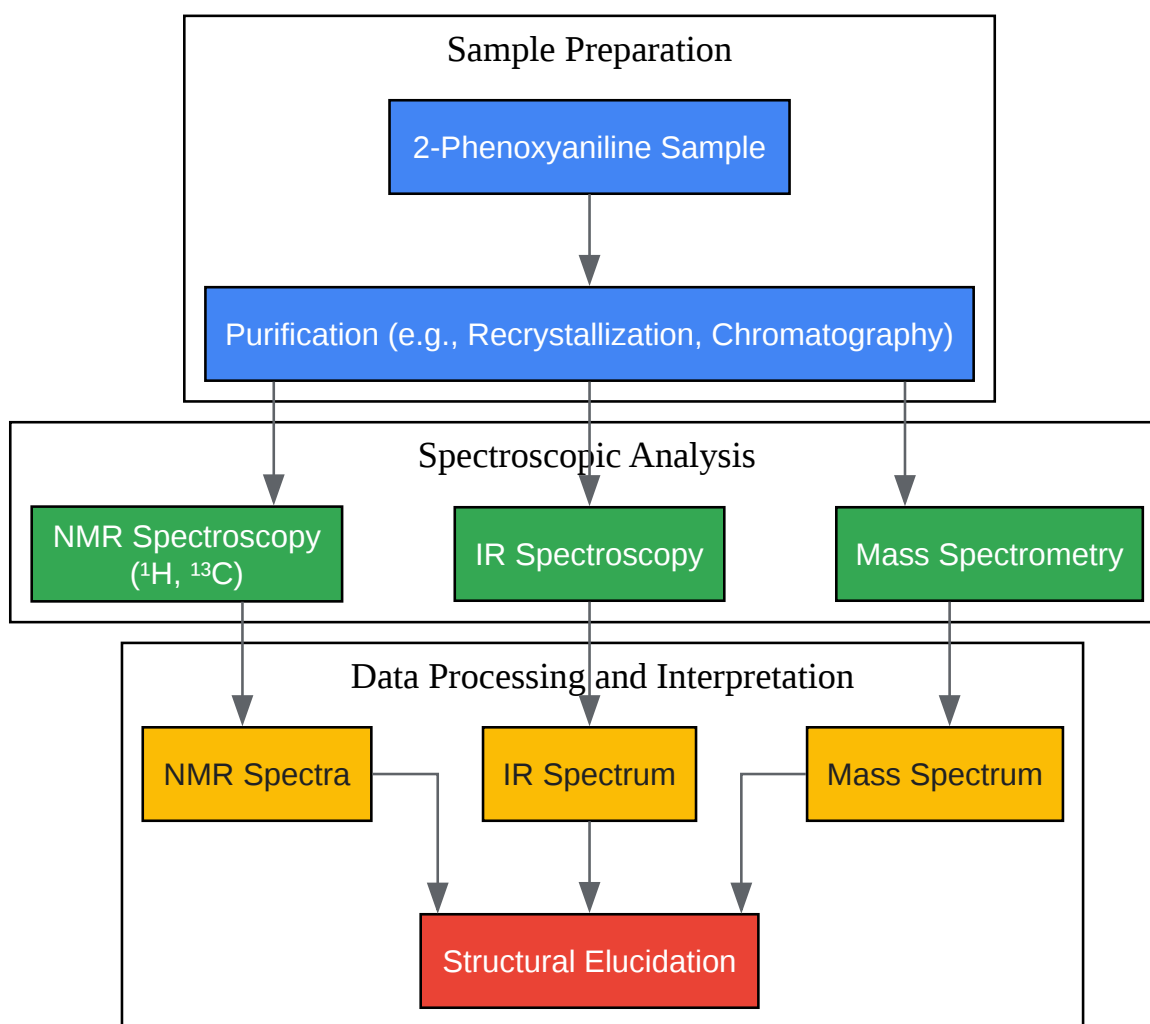
- Ionization Method: Electron Ionization (EI) is a common method for relatively volatile and stable compounds like **2-phenoxyaniline**.
- Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.
- Parameters (for a typical GC-MS analysis):
 - GC: A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final

temperature (e.g., 280 °C).

- MS: The ion source temperature is typically set to 200-250 °C. The electron energy is maintained at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **2-phenoxyaniline**.



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Caption: A generalized workflow for the spectroscopic analysis of **2-phenoxyaniline**.

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